N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an amide, a thiadiazole ring, and a thioether. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide, thiadiazole, and thioether groups would likely influence its three-dimensional shape .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be involved in hydrolysis or condensation reactions, while the thiadiazole ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could enhance its lipophilicity, potentially influencing its solubility and distribution in biological systems .Scientific Research Applications
Anticancer Properties
The compound has been explored for its potential in anticancer applications. A study demonstrated the synthesis of related 1,3,4-thiadiazole derivatives with significant anticancer activities. These compounds showed promise in inhibiting tumor cell proliferation, especially in cancers of the nervous system and peripheral cancers like colon adenocarcinoma and lung carcinoma (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Photodynamic Therapy Applications
In the realm of photodynamic therapy, especially for cancer treatment, derivatives of 1,3,4-thiadiazole have shown remarkable potential. A study described the synthesis and characterization of new zinc phthalocyanine derivatives substituted with 1,3,4-thiadiazole groups. These compounds exhibited useful properties like high singlet oxygen quantum yield, making them suitable for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial Properties
Several studies have highlighted the antibacterial potential of compounds containing the 1,3,4-thiadiazole moiety. For instance, the synthesis of fluorine-containing thiadiazolotriazinones demonstrated promising antibacterial activities at certain concentrations (Holla, Bhat, & Shetty, 2003). Additionally, derivatives of 1,3,4-thiadiazole have been designed for antimicrobial applications, showing effectiveness against both bacterial and fungal infections (Ameen & Qasir, 2017).
Neuroprotective Activities
Compounds with 1,3,4-thiadiazole structures have also been investigated for their neuroprotective activities. A specific study on 2-amino-1,3,4-thiadiazole-based compound showed not only anticancer activity but also a significant trophic effect in neuronal cell culture, suggesting its potential in neuroprotection (Rzeski et al., 2007).
Fluorescence and Spectroscopic Applications
1,3,4-Thiadiazole derivatives demonstrate unique fluorescence properties, which can be utilized in spectroscopy and as fluorescence probes. A study investigating the fluorescence effects in selected 1,3,4-thiadiazole derivatives found these compounds could exhibit dual fluorescence, making them potential candidates for biological and molecular medicine applications (Budziak et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O4S2/c1-27-12-7-11(8-13(9-12)28-2)17(26)22-18-23-24-19(30-18)29-10-16(25)21-15-6-4-3-5-14(15)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSPDGZPGMKPBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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